molecular formula C8H7N3O3 B13325115 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid

Cat. No.: B13325115
M. Wt: 193.16 g/mol
InChI Key: LXYPAQMGAXFPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid (CAS Number: 1880748-74-2) is a pyridazine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol, this compound serves as a versatile synthetic intermediate . This compound has been identified through large-scale molecular docking studies as a novel chemotype for ion channel research, specifically in the structure-based discovery of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators . It represents a potential lead scaffold for developing both potentiators, which enhance channel function, and inhibitors, which reduce it, targeting an allosteric site distinct from known ligands like ivacaftor . This makes it a valuable tool for researchers investigating treatments for cystic fibrosis and secretory diarrhea . As a pyridazine derivative, it belongs to a class of nitrogen-containing heterocycles renowned for their wide range of biological activities and applications in pharmaceutical development, agricultural chemistry, and material science . The prop-2-yn-1-yloxy (propargyloxy) functional group present in the structure can be a critical handle for further chemical modification via click chemistry, enhancing its utility in creating diverse compound libraries for biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

6-(prop-2-ynoxyamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-5-14-11-7-4-3-6(8(12)13)9-10-7/h1,3-4H,5H2,(H,10,11)(H,12,13)

InChI Key

LXYPAQMGAXFPBQ-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

  • Starting Materials : Pyridazine derivatives with an amino group at the sixth position can serve as starting materials.
  • Reaction with Propargyl Alcohol : The amino group can be reacted with propargyl alcohol in the presence of a suitable catalyst to introduce the prop-2-yn-1-yloxy group.
  • Carboxylation : The pyridazine ring can be carboxylated at the third position using carboxylation reagents.

Detailed Synthesis Steps

  • Preparation of Pyridazine Derivative :

    • Begin with a pyridazine derivative lacking the prop-2-yn-1-yloxy and carboxylic acid groups.
    • Use nucleophilic substitution or condensation reactions to introduce the amino group if necessary.
  • Introduction of Prop-2-yn-1-yloxy Group :

    • React the pyridazine derivative with propargyl alcohol in a solvent like DMF or THF.
    • Use a base such as K₂CO₃ or DIPEA to facilitate the reaction.
    • Monitor the reaction using TLC or LCMS to ensure completion.
  • Carboxylation :

    • Use a carboxylation reagent such as CO₂ in the presence of a strong base like NaOH or KOH.
    • Alternatively, employ a carboxylation catalyst if available.

Purification and Characterization

  • Purification : Use column chromatography on silica gel with appropriate eluents (e.g., ethyl acetate and petroleum ether) to purify the compound.
  • Characterization : Employ techniques like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm the structure and purity of the compound.

Comparison with Similar Compounds

Similar compounds, such as 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid and 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid , share structural features but differ in their substituents and positions. These differences can affect their chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyridazinecarboxylic Acid Derivatives

Structural and Functional Differences

The biological and physicochemical properties of pyridazinecarboxylic acids are heavily influenced by substituents at position 5. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 6 Molecular Weight Key Properties/Applications Reference
6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid Propargyloxy amino ~207.19 Bioconjugation potential via alkyne
6-(Boc-amino)-3-pyridazinecarboxylic acid tert-Butoxycarbonyl (Boc) amino 267.25 Amine protection for synthetic intermediates
6-Hydroxypyridazine-3-carboxylic acid Hydroxyl 141.09 High polarity; potential metal chelation
6-[4-(2-Methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid amide Piperidinyl benzoyl amide ~497.51 Triglyceride-lowering agent in in vivo models
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate Chloroimidazole 225.63 Intermediate for kinase inhibitors
Key Observations :
  • Electronic Effects: Electron-withdrawing groups (e.g., chloro, carboxylic acid) increase electrophilicity, while electron-donating groups (e.g., alkylamino) enhance nucleophilicity.
  • Solubility : Carboxylic acid derivatives (e.g., 6-hydroxypyridazine-3-carboxylic acid) exhibit higher aqueous solubility compared to esters (e.g., ethyl pyridazine-3-carboxylate) .
  • Biological Activity :
    • The piperidinyl-benzoyl derivative shows significant triglyceride-lowering effects in Zucker fatty rats, attributed to stearoyl-CoA desaturase-1 inhibition .
    • Propargyloxy-substituted compounds are unexplored in biological assays but have structural advantages for targeted delivery systems .

Biological Activity

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid, with the chemical formula C8H7N3O2C_8H_7N_3O_2 and CAS number 26120-44-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Formula: C8H7N3O2C_8H_7N_3O_2
  • Molecular Weight: 177.16 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its antibacterial and anti-biofilm properties. The compound exhibits notable interactions with biological systems that can lead to therapeutic applications.

Antibacterial Properties

Recent studies have indicated that derivatives of pyridazine carboxylic acids possess significant antibacterial activities. For instance, ruthenium complexes formed with pyridazine derivatives have shown promising results against bacterial strains, including Pseudomonas aeruginosa . These complexes demonstrated anti-biofilm activity and reduced virulence factors such as pyoverdine production, comparable to established antibiotics like ciprofloxacin .

Case Study: Ruthenium Complexes

A study involving ruthenium complexes with pyridazine carboxylic acids revealed that these compounds effectively inhibited biofilm formation in Pseudomonas aeruginosa PAO1 . The complexes exhibited high suppressive activity on virulence factors without cytotoxic effects on normal cells. This suggests that the parent compound, this compound, may also share similar properties .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound could inhibit enzymes critical for bacterial survival or replication.
  • Receptor Interaction: It may interact with specific receptors or proteins involved in cellular signaling pathways.
  • Biofilm Disruption: By interfering with biofilm formation, it can enhance the efficacy of other antimicrobial agents.

Comparative Analysis of Similar Compounds

To contextualize the activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2-(Prop-2-ynoxyamino)pyridineStructureAntibacterial
Ruthenium ComplexesStructureAnti-biofilm

Q & A

Q. What are the key synthetic routes for 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies for the amino and carboxylic acid groups to prevent unwanted side reactions .
  • Coupling reactions using prop-2-yn-1-yl derivatives (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃) to introduce the alkynyloxyamine moiety .
  • Purification via column chromatography or recrystallization to isolate the product. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. For example, using anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) improves stability of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyridazine ring substitution pattern and alkynyloxyamine connectivity (e.g., characteristic alkyne proton signals at δ 2.5–3.0 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, alkyne C≡C stretch ~2100 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility: Poor in non-polar solvents; moderately soluble in DMSO or methanol. Adjusting pH (e.g., using NaOH for deprotonation) enhances aqueous solubility .
  • Stability: Degrades under strong acidic/basic conditions (pH <2 or >10) or prolonged exposure to light. Store at –20°C in desiccated form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Core modifications : Replace the pyridazine ring with pyrimidine or pyridine analogs to alter electronic properties and binding affinity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridazine 5-position to improve enzyme inhibition (e.g., kinase targets) .
  • Alkyne functionalization : Convert the prop-2-yn-1-yl group to a bioorthogonal tag (e.g., azide for click chemistry) to enable target engagement studies .

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

  • Dose-response assays : Validate target specificity using recombinant enzymes (e.g., IC₅₀ determination) and receptor-binding assays (e.g., radioligand displacement) to distinguish direct inhibition from allosteric effects .
  • Molecular docking : Compare binding poses in enzyme active sites (e.g., COX-2) versus receptor pockets (e.g., GPCRs) using software like AutoDock or Schrödinger .
  • Kinetic studies : Perform time-resolved assays (e.g., surface plasmon resonance) to differentiate competitive vs. non-competitive inhibition .

Q. How can in silico modeling predict metabolic pathways and toxicity risks for this compound?

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., alkyne oxidation to ketone) via software such as Meteor or GLORY .
  • Toxicophore mapping : Flag structural alerts (e.g., reactive alkyne groups) using Derek Nexus .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Co-crystallization : Use protein targets (e.g., enzymes) to stabilize the compound in a defined conformation .
  • Solvent screening : Test high-viscosity solvents (e.g., PEG 4000) or mixed-solvent systems (e.g., DMSO/water) to improve crystal nucleation .
  • Cryo-cooling : Flash-cool crystals to 100 K to reduce radiation damage during data collection .

Methodological Guidance

Q. How should researchers design dose-ranging studies to evaluate the compound’s therapeutic window in preclinical models?

  • In vitro : Start with a 10-point dose curve (e.g., 0.1–100 µM) in cell viability assays (e.g., MTT) to determine LC₅₀ and EC₅₀ values .
  • In vivo : Use allometric scaling from in vitro data to establish initial doses (e.g., 1–50 mg/kg in murine models) with pharmacokinetic monitoring (plasma half-life, bioavailability) .

Q. What orthogonal assays validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts upon compound treatment .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets, followed by pull-down and MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.